![molecular formula C18H16N4O2 B2902298 3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one CAS No. 440332-11-6](/img/structure/B2902298.png)
3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one, also known as BI-78D3, is a small molecule inhibitor that has been extensively studied for its potential application in cancer therapy. This compound has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and survival, making it a promising candidate for the development of new cancer treatments.
Applications De Recherche Scientifique
- Researchers have synthesized a series of uniquely functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, including compound 5m, which exhibited potential in vitro antileishmanial activity against visceral leishmaniasis (VL). Compound 5m demonstrated an anti-amastigote IC50 of 8.36 μM and showed stability in simulated gastric and intestinal fluids. In vivo evaluation in infected mice revealed significant inhibition of parasite burden in the liver and spleen .
- The compound’s antifungal activity varies based on substituents R1 and R2. Notably, the order of R2 related to antifungal activity was H > CH3 > PhCH2. This suggests potential applications in combating phytopathogenic fungi .
- While not directly studied for anti-cancer effects, related compounds with similar structural features have been investigated. Further exploration of this compound’s potential as an anti-cancer agent could be worthwhile .
- 3,4-Dihydro-2(1H)-pyridones, a class of compounds structurally related to our target compound, serve as building blocks for various bioactive molecules. These include (±)-Andranginine, α1a adrenergic receptor ligands, Rho-kinase inhibitors, and P2X7 receptor antagonists. Thus, our compound may also find applications in drug discovery and development .
Antileishmanial Activity
Antifungal Properties
Anti-Cancer Potential
Building Blocks for Bioactive Molecules
Mécanisme D'action
Target of Action
The primary target of the compound is currently unknown. The compound is a derivative of 3,4-dihydroisoquinolinone , which is known to exhibit various biological and pharmacological properties . .
Mode of Action
It is known that 3,4-dihydroisoquinolinone derivatives can interact with various biological targets due to their suitable size and moderate polarity
Biochemical Pathways
3,4-dihydroisoquinolinone derivatives are known to exhibit anti-nausea/vomiting, antidiabetic, and antiallergy/antiasthmatic activities . The specific pathways and their downstream effects influenced by this compound remain to be elucidated.
Result of Action
It is known that 3,4-dihydroisoquinolinone derivatives can exhibit various biological and pharmacological effects
Action Environment
It is known that the introduction of substituents at the 3-position of 3,4-dihydroisoquinolinone derivatives can generally improve their biostability
Propriétés
IUPAC Name |
3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-17(21-10-9-13-5-1-2-6-14(13)11-21)12-22-18(24)15-7-3-4-8-16(15)19-20-22/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXVZJZELOTHDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.